Lazertinib

Descripción

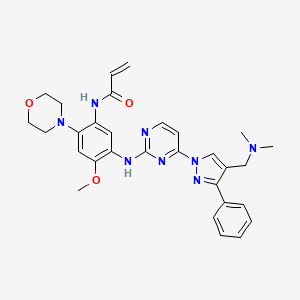

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenylpyrazol-1-yl]pyrimidin-2-yl]amino]-4-methoxy-2-morpholin-4-ylphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N8O3/c1-5-28(39)32-23-17-24(26(40-4)18-25(23)37-13-15-41-16-14-37)33-30-31-12-11-27(34-30)38-20-22(19-36(2)3)29(35-38)21-9-7-6-8-10-21/h5-12,17-18,20H,1,13-16,19H2,2-4H3,(H,32,39)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMJMHOQSALEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CN(N=C1C2=CC=CC=C2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5CCOCC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903008-80-9 | |

| Record name | Lazertinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903008809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lazertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propenamide, N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenyl-1H-pyrazol-1-yl]-2-pyrimidinyl]amino]-4-methoxy-2-(4-morpholinyl)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAZERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A2Y23XK11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lazertinib's Mechanism of Action in EGFR-Mutant Cells: A Technical Guide

Introduction

Lazertinib (YH25448/JNJ-73841937) is an oral, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed for the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[3][4] A significant advancement over previous generations, this compound potently and selectively targets both the common sensitizing mutations (Exon 19 deletions and L858R substitution) and the T790M resistance mutation, which is the primary mechanism of acquired resistance to first- and second-generation EGFR TKIs.[5][6][7] This guide provides an in-depth examination of this compound's molecular mechanism, its effects on cellular signaling, and the experimental basis for its characterization.

Core Mechanism: Irreversible and Selective EGFR Inhibition

The fundamental mechanism of this compound involves its function as a covalent antagonist of the EGFR kinase domain. It forms an irreversible covalent bond with the Cys797 residue located in the ATP-binding site of the EGFR kinase.[1][8] This covalent binding physically blocks ATP from accessing the kinase domain, thereby preventing autophosphorylation of the receptor and subsequent activation of downstream signaling cascades.[5][8]

A key feature of this compound is its high selectivity for mutant forms of EGFR over the wild-type (WT) receptor.[1][6] This selectivity is achieved through van der Waals interactions between this compound's phenyl group and the mutated T790M side chain.[9] This enhanced affinity for mutant EGFR, including the double-mutant (e.g., Del19/T790M and L858R/T790M), allows for potent inhibition of cancer cells while minimizing the side effects associated with the inhibition of wild-type EGFR in healthy tissues.[5][10]

Data Presentation: Quantitative Efficacy

The potency and selectivity of this compound have been quantified through various preclinical assays. The following tables summarize key data from in vitro and cellular studies.

Table 1: In Vitro Kinase Inhibition (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of this compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.

| EGFR Mutation | This compound IC₅₀ (nmol/L) | Osimertinib IC₅₀ (nmol/L) | Gefitinib IC₅₀ (nmol/L) |

| Del19/T790M | 1.7[11][12] | - | - |

| L858R/T790M | 2.0[11][12] | - | - |

| Del19 | 5.0[11][12] | 3.5 - 4.3[1] | 10.2 - 7625.2[1] |

| L858R | 20.6[11][12] | 3.5 - 4.3[1] | 10.2 - 7625.2[1] |

| Wild-Type (WT) | 76.0[2][11][12] | 20.0 - 519.1[1] | - |

Table 2: Cellular Potency - Growth Inhibition (GI₅₀/IC₅₀ Values)

The half-maximal growth inhibitory concentration (GI₅₀) or IC₅₀ in cellular assays reflects the drug's effectiveness at inhibiting cell proliferation.

| Cell Line | EGFR Mutation | This compound GI₅₀/IC₅₀ (nmol/L) | Osimertinib GI₅₀/IC₅₀ (nmol/L) |

| H1975 | L858R/T790M | 6.0[12] | - |

| PC9 | Del19 | 5.0[12] | - |

| Ba/F3 Cells (Del19, L858R, Del19/T790M, L858R/T790M) | Various Mutations | 3.3 - 5.7[1] | 3.5 - 4.3[1] |

| Ba/F3 Cells (WT) | Wild-Type | 722.7[1] | 519.1[1] |

Impact on Downstream Signaling Pathways

By inhibiting EGFR phosphorylation, this compound effectively blocks the two major downstream signaling pathways that are constitutively activated in EGFR-mutant cancer cells: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K/AKT pathway.[1][5] These pathways are crucial for cell proliferation, survival, and differentiation.[][14] The suppression of phospho-EGFR, phospho-AKT, and phospho-ERK leads to a halt in the cell cycle and the induction of apoptosis (programmed cell death) in cancer cells.[1][2]

Experimental Protocols

The characterization of this compound's mechanism relies on standardized biochemical and cellular assays.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains.

Methodology:

-

Reagent Preparation: Recombinant EGFR kinase proteins (both wild-type and various mutant forms) are prepared in a kinase reaction buffer.[15] this compound is serially diluted to create a range of concentrations. A peptide substrate (e.g., Y12-Sox) and ATP are also prepared.[16]

-

Reaction Incubation: The EGFR kinase is pre-incubated with the various concentrations of this compound in a 96- or 384-well plate.[15][17]

-

Initiation: The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.[15][17]

-

Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is measured. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced. This is done by first depleting the remaining ATP, then converting the ADP back to ATP, which is then detected via a luciferase/luciferin reaction that produces a luminescent signal.[17]

-

Data Analysis: The luminescence is measured, and the data are used to calculate the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the kinase activity.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and survival of cancer cells.

Methodology (MTT or CellTiter-Glo Assay):

-

Cell Plating: EGFR-mutant human NSCLC cells (e.g., H1975, HCC827) are seeded into 96-well plates and allowed to adhere overnight.[16][18]

-

Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).[16]

-

Reagent Addition:

-

For MTT Assay: MTT reagent is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[18] A solubilization solution is then added to dissolve the formazan crystals.

-

For CellTiter-Glo Assay: A single reagent is added that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

-

-

Signal Measurement: The absorbance (for MTT) or luminescence (for CellTiter-Glo) is read using a plate reader.[18]

-

Data Analysis: The results are used to generate a dose-response curve and calculate the GI₅₀ or IC₅₀ value, representing the concentration of this compound required to inhibit 50% of cell growth.

In Vivo Xenograft Model

This protocol assesses the antitumor activity of this compound in a living organism.

Methodology:

-

Cell Implantation: Human NSCLC cells with relevant EGFR mutations (e.g., H1975) are subcutaneously injected into immunodeficient mice.[11] For brain metastasis models, cells are implanted intracranially.[1][2]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into groups and treated daily with this compound (administered orally) or a vehicle control.[2]

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly.

-

Endpoint: The experiment concludes when tumors in the control group reach a predetermined size. The tumors are then excised and weighed. The data demonstrates the percentage of tumor regression in treated versus control animals.[2]

This compound's mechanism of action is centered on its potent, selective, and irreversible inhibition of mutant EGFR, including the T790M resistance mutation.[1] By forming a covalent bond at the Cys797 residue, it effectively shuts down the pro-survival PI3K/AKT and MAPK signaling pathways, leading to apoptosis in cancer cells.[5][8] Its high selectivity for mutant over wild-type EGFR contributes to a manageable safety profile.[1] Furthermore, its ability to penetrate the blood-brain barrier provides a crucial therapeutic advantage for patients with central nervous system metastases.[4][5] This well-defined mechanism, supported by extensive preclinical and clinical data, establishes this compound as a cornerstone therapy in the management of EGFR-mutated NSCLC.

References

- 1. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action [jnjmedicalconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a novel EGFR-TKI therapy for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. ascopubs.org [ascopubs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Structural Basis for Inhibition of Mutant EGFR with this compound (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | EGFR | TargetMol [targetmol.com]

- 12. selleckchem.com [selleckchem.com]

- 14. Characteristics of the PI3K/AKT and MAPK/ERK pathways involved in the maintenance of self-renewal in lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]

- 16. rsc.org [rsc.org]

- 17. promega.com.cn [promega.com.cn]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Lazertinib: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazertinib, known by the brand names Lazcluze and Leclaza, is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations, including the T790M resistance mutation.[2][3] This technical guide provides a detailed overview of this compound's chemical properties, a step-by-step synthesis pathway, and its mechanism of action, tailored for professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a complex molecule with the IUPAC name N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenylpyrazol-1-yl]pyrimidin-2-yl]amino]-4-methoxy-2-morpholin-4-ylphenyl]prop-2-enamide.[1][3] Its chemical structure is characterized by a pyrimidine core linked to a pyrazole and a substituted aniline moiety.

| Property | Value | Source |

| Molecular Formula | C30H34N8O3 | [3][4] |

| Molecular Weight | 554.64 g/mol | [4] |

| CAS Number | 1903008-80-9 | [3] |

| Appearance | Solid | [5] |

Mechanism of Action and Signaling Pathway

This compound functions as a targeted therapy, specifically inhibiting mutant forms of the epidermal growth factor receptor (EGFR).[6] It forms a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition.[6] This action blocks downstream signaling cascades, including the phosphorylation of EGFR, AKT, and ERK, which are crucial for cancer cell proliferation and survival, ultimately inducing apoptosis in EGFR-mutant lung cancer cells.[2][6] this compound is highly selective for EGFR single mutations (Ex19del, L858R, T790M) and double mutations (Ex19del/T790M and L858R/T790M), with less activity against wild-type EGFR.[6]

In Vitro Inhibitory Activity

This compound has demonstrated potent inhibitory activity against various EGFR mutations in preclinical studies. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for mutant EGFR over wild-type (WT) EGFR.

| EGFR Mutation | IC50 (nM) |

| L858R/T790M | 1.7 |

| Del19/T790M | 2.0 |

| Del19 | 3.3 |

| L858R | 20.6 |

| G719X | 1.7-20.6 |

| L861Q | 1.7-20.6 |

| WT EGFR | 76 |

| Source:[5][7] |

Synthesis Pathway

The gram-scale synthesis of this compound is a convergent process detailed in patent US20200207750A1. The synthesis involves the preparation of two key intermediates which are then coupled and further modified to yield the final product.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenyl-1H-pyrazol-1-yl]pyrimidin-2-yl]amino]-4-methoxy-2-(morpholin-4-yl)phenyl]acrylamide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound: breaking the mold of third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Lazertinib's Precision Strike: A Technical Guide to its EGFR Mutation Selectivity Profile

For Immediate Release

This technical guide provides an in-depth analysis of the target selectivity profile of Lazertinib (YH25448/JNJ-73841937), a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and drug development professionals, this document details the quantitative biochemical and cellular potency of this compound against clinically relevant EGFR mutations, outlines the experimental protocols for these assessments, and visualizes the underlying molecular interactions and experimental workflows.

This compound has demonstrated a highly selective and potent inhibitory profile against activating EGFR mutations, such as exon 19 deletions (Ex19del) and the L858R substitution, as well as the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[1][2] A key characteristic of this compound is its significantly lower activity against wild-type (WT) EGFR, suggesting a favorable safety profile with a reduced potential for off-target toxicities, such as skin rash and diarrhea.[2][3]

Quantitative Selectivity Profile of this compound

The selectivity of this compound has been rigorously quantified through various preclinical studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against different EGFR variants and in various cell lines, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| EGFR Mutant | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | Gefitinib IC50 (nmol/L) |

| Ex19del | 1.7 | - | - |

| L858R | 20.6 | - | - |

| T790M | - | - | - |

| L858R/T790M | 2.0 | - | - |

| Wild-Type EGFR | 76 | 20 | - |

Data compiled from preclinical studies.[2][4]

Table 2: Cellular Antiproliferative Activity of this compound in Ba/F3 Cells

| Ba/F3 Cell Line expressing | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | Gefitinib IC50 (nmol/L) |

| EGFR Ex19del | 3.3 | 3.5 | 10.2 |

| EGFR L858R | 5.7 | 4.3 | 7625.2 |

| EGFR Ex19del/T790M | 3.4 | - | - |

| EGFR L858R/T790M | 5.4 | 4.1 | - |

| Wild-Type EGFR | 722.7 | 519.1 | - |

Ba/F3 cells are an interleukin-3 (IL-3) dependent murine pro-B cell line, which, when transfected with an oncogenic kinase like mutant EGFR, become IL-3 independent. This model is widely used to assess the specific activity of kinase inhibitors.[2]

Table 3: Cellular Antiproliferative Activity of this compound in Human NSCLC Cell Lines

| NSCLC Cell Line | EGFR Mutation Status | This compound GI50 (nmol/L) |

| H1975 | L858R/T790M | - |

| PC9 | Ex19del | - |

| H2073 | Wild-Type | - |

GI50 represents the concentration of the drug that causes 50% growth inhibition.[5]

Core Experimental Methodologies

The determination of this compound's selectivity profile relies on a series of well-established in vitro assays. The following sections provide detailed protocols for the key experiments cited.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This biochemical assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains.

Protocol:

-

Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES (pH 7.0), 0.01% BSA, 5 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4, and 0.02% NaN3.

-

Detection Buffer: 50 mM HEPES (pH 7.0), 0.1% BSA, 0.8 M KF, and 20 mM EDTA.

-

Prepare serial dilutions of this compound in kinase buffer.

-

Reconstitute recombinant EGFR kinase domains (wild-type and mutants) in kinase buffer.

-

Prepare ATP and a biotinylated peptide substrate in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2 µL of the peptide substrate, 2 µL of the kinase, and 4 µL of the this compound dilution.

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate the plate at room temperature for a specified period (e.g., 10-30 minutes).

-

-

Detection:

-

Stop the reaction by adding 10 µL of detection buffer containing Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm/620 nm) and plot it against the this compound concentration.

-

Determine the IC50 values using a non-linear regression analysis.

-

Cellular Proliferation/Viability Assay (CellTiter-Glo®)

This cell-based assay measures the effect of this compound on the proliferation and viability of cancer cells harboring specific EGFR mutations.

Protocol:

-

Cell Culture and Seeding:

-

Culture Ba/F3 cells expressing various EGFR mutations or human NSCLC cell lines (e.g., PC9, H1975) in their respective recommended media.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Treat the cells with the this compound dilutions and incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Viability Measurement:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well in a volume equal to the cell culture medium.

-

Lyse the cells by mixing on an orbital shaker for 2 minutes.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescent signal against the this compound concentration.

-

Calculate the IC50 values using a sigmoidal dose-response curve fit.

-

Western Blotting for EGFR Signaling Pathway Analysis

This technique is used to assess the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.

Protocol:

-

Cell Treatment and Lysis:

-

Treat NSCLC cells (e.g., H1975) with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

-

Protein Transfer and Blocking:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizing this compound's Selectivity and Mechanism

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts of this compound's action and the experimental approaches to its characterization.

References

- 1. Structural Basis for Inhibition of Mutant EGFR with this compound (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

Lazertinib's Binding Kinetics and Covalent Inhibition of EGFR T790M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of Lazertinib to the Epidermal Growth Factor Receptor (EGFR) containing the T790M resistance mutation. This compound (YH25448) is an oral, third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) specifically designed to target both EGFR-sensitizing and T790M resistance mutations while sparing wild-type (WT) EGFR.[1][2] Its mechanism involves forming a covalent bond with the Cys797 residue within the ATP-binding site of the EGFR kinase domain, leading to potent and sustained inhibition.[1][3]

Mechanism of Action and Selectivity

The T790M mutation, often termed the "gatekeeper" mutation, arises in response to first- and second-generation EGFR TKIs.[4][] This mutation involves the substitution of a threonine with a bulkier methionine residue at position 790, which increases the receptor's affinity for ATP and causes steric hindrance, thereby reducing the efficacy of earlier inhibitors.[6][7]

This compound overcomes this resistance through a combination of potent noncovalent binding and subsequent irreversible covalent bond formation.[1][8] Its selectivity for the T790M mutant over WT EGFR is primarily driven by stronger noncovalent binding interactions within the ATP pocket.[8] Structural studies have revealed that this compound's distinct pyrazole moiety facilitates favorable hydrogen bonds and van der Waals interactions.[8][9] Specifically, the phenyl group of this compound engages in van der Waals interactions with the methionine residue at position T790M, a key interaction that contributes to its enhanced potency and selectivity against the mutant receptor.[8][10]

Quantitative Binding Kinetics Data

The inhibitory potential of irreversible inhibitors like this compound is quantified by the inhibitor concentration that yields a half-maximal inactivation rate (K_I) and the maximal rate of inactivation (k_inact). The overall potency is represented by the second-order rate constant k_inact/K_I.

Biochemical assays demonstrate that this compound's selectivity for the EGFR T790M mutant is achieved through a significantly stronger initial noncovalent binding affinity (a lower K_I value) compared to its affinity for WT EGFR.[8] The enhanced potency of this compound against the double mutant EGFR(L858R/T790M) is attributed to an 8-fold stronger noncovalent binding (diminished K_I) and a 2.8-fold decreased maximal inactivation rate (k_inact) when compared to WT EGFR.[8]

Below is a comparative summary of the kinetic parameters for this compound and the related third-generation inhibitor, Osimertinib.

| Inhibitor | EGFR Variant | K_I (nM) | k_inact (min⁻¹) | k_inact/K_I (µM⁻¹s⁻¹) |

| This compound | WT | 225 ± 25 | 0.091 ± 0.003 | 6.7 |

| L858R/T790M | 28 ± 2 | 0.032 ± 0.001 | 19 | |

| Osimertinib | WT | 41 ± 4 | 0.063 ± 0.002 | 26 |

| L858R/T790M | 21 ± 3 | 0.063 ± 0.002 | 50 | |

| Data sourced from biochemical assays as reported in J. Med. Chem. 2022, 65, 17, 11525–11536.[8] |

EGFR Signaling Pathway and this compound Inhibition

The EGFR signaling cascade is a critical pathway controlling cell growth, proliferation, and survival.[6] Ligand binding triggers receptor dimerization and autophosphorylation, activating downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[4] In NSCLC, activating EGFR mutations lead to constitutive activation of these pathways.[4] The T790M mutation maintains this activation in the presence of first-generation TKIs. This compound selectively binds to and irreversibly inhibits the kinase activity of the T790M mutant EGFR, effectively blocking these downstream signals.[6][11]

Caption: EGFR signaling pathway and points of inhibition by TKIs.

Experimental Protocols

Determining the binding kinetics of an irreversible inhibitor like this compound requires specific experimental setups.

This protocol is based on established methods for characterizing irreversible kinase inhibitors.[8]

-

Reagent Preparation:

-

Prepare a stock solution of purified, active EGFR kinase domain (WT or T790M mutant) in an appropriate kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution into the kinase buffer.

-

Prepare ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

-

Inactivation Reaction:

-

Incubate the EGFR enzyme with various concentrations of this compound at a constant temperature (e.g., 25°C).

-

At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

-

-

Measurement of Residual Activity:

-

Immediately dilute the aliquot into a reaction mixture containing a high concentration of ATP and the peptide substrate. The high ATP concentration helps to stop further covalent modification by competing for the binding site.

-

Allow the kinase reaction to proceed for a set period (e.g., 15-30 minutes).

-

Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

-

-

Data Analysis:

-

For each this compound concentration, plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time.

-

The slope of this line represents the observed rate of inactivation (k_obs).

-

Plot the k_obs values against the corresponding this compound concentrations.

-

Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]) , where [I] is the inhibitor concentration. This allows for the determination of k_inact (the maximum rate of inactivation at saturating inhibitor concentration) and K_I (the inhibitor concentration at which the inactivation rate is half of k_inact).

-

Techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are commonly used to study binding kinetics in real-time.[12][13] The following diagram illustrates a generalized workflow for such an assay.

Caption: Generalized workflow for a label-free binding kinetics assay.

This guide summarizes the critical aspects of this compound's interaction with the EGFR T790M mutant, providing quantitative data and procedural insights relevant to researchers in oncology and drug development. The potent and selective irreversible inhibition by this compound underscores its efficacy as a targeted therapy for NSCLC.

References

- 1. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: on the Way to Its Throne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis for Inhibition of Mutant EGFR with this compound (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of Action [jnjmedicalconnect.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. bmglabtech.com [bmglabtech.com]

Lazertinib: A Deep Dive into its Pharmacodynamic Profile and Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazertinib is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1][2][3] Its potent and selective inhibition of mutant EGFR, including the T790M resistance mutation, while sparing wild-type (WT) EGFR, underpins its favorable therapeutic window.[4][5] This in-depth guide elucidates the pharmacodynamics of this compound, detailing its mechanism of action and its profound effects on critical downstream signaling pathways. Quantitative data from key preclinical studies are summarized, and the methodologies for pivotal experiments are described to provide a comprehensive resource for the scientific community.

Introduction

The epidermal growth factor receptor (EGFR) is a critical signaling protein that, when mutated, can drive the proliferation and survival of cancer cells, particularly in NSCLC.[2][5] First and second-generation EGFR-TKIs have shown clinical benefit; however, the emergence of resistance, most commonly through the T790M "gatekeeper" mutation, has limited their long-term efficacy.[5][6] this compound was developed to overcome this challenge. It is a potent, brain-penetrant TKI designed for high selectivity against sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[2][3][4]

Mechanism of Action

This compound exerts its therapeutic effect through the irreversible inhibition of mutant EGFR. It forms a covalent bond with the Cys797 residue within the ATP-binding pocket of the EGFR kinase domain.[1][5] This irreversible binding effectively blocks the autophosphorylation of the receptor, thereby preventing the initiation of downstream signaling cascades that are crucial for tumor cell growth and survival.[1][2][7]

A key feature of this compound is its high selectivity for mutant forms of EGFR over the wild-type receptor.[4][5] This selectivity is crucial for minimizing off-target effects and reducing the incidence of adverse events commonly associated with less selective EGFR inhibitors, such as skin rash and diarrhea.[5]

Pharmacodynamic Effects on Downstream Signaling

The constitutive activation of mutant EGFR drives oncogenesis through the activation of at least two major downstream signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.[2][5] this compound effectively suppresses these pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in EGFR-mutant cancer cells.[1][4]

Inhibition of the PI3K/AKT Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and metabolism. Upon EGFR activation, PI3K is recruited to the plasma membrane, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets that promote cell survival by inhibiting apoptosis. Preclinical studies have demonstrated that this compound treatment leads to a significant reduction in the phosphorylation of AKT (phospho-AKT) in EGFR-mutant NSCLC cell lines, indicating a potent blockade of this pro-survival pathway.[5]

Inhibition of the MAPK/ERK Pathway

The MAPK/ERK pathway plays a central role in regulating cell growth, differentiation, and proliferation. The activation of EGFR triggers a cascade of protein phosphorylations, culminating in the activation of ERK. Activated ERK translocates to the nucleus, where it phosphorylates transcription factors that drive the expression of genes involved in cell cycle progression. This compound has been shown to effectively suppress the phosphorylation of ERK (phospho-ERK) in preclinical models, thereby inhibiting this key proliferative signaling axis.[5]

The inhibitory effects of this compound on these key downstream signaling molecules are dose-dependent and have been observed both in vitro and in vivo.[4][8]

Quantitative Pharmacodynamic Data

The potency and selectivity of this compound have been quantified in numerous preclinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: In Vitro Kinase Inhibition (IC50 values)

| EGFR Mutation Status | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | Gefitinib IC50 (nmol/L) |

| Del19 | 1.7 - 20.6 | 3.5 - 4.3 | 10.2 - 7625.2 |

| L858R | 1.7 - 20.6 | 3.5 - 4.3 | 10.2 - 7625.2 |

| T790M | 1.7 - 20.6 | Not specified | Not specified |

| Del19/T790M | 3.3 - 5.7 | 3.5 - 4.3 | Not specified |

| L858R/T790M | 3.3 - 5.7 | 3.5 - 4.3 | Not specified |

| Wild-Type (WT) EGFR | 60 - 722.7 | 20 - 519.1 | Not specified |

Data compiled from multiple preclinical studies.[4][5]

Table 2: Inhibition of Cell Proliferation in EGFR-Mutant NSCLC Cell Lines (IC50 values)

| Cell Line | EGFR Mutation | This compound IC50 (nmol/L) |

| H1975 | L858R/T790M | 1.9 - 12.4 |

| PC9 | Del19 | 1.9 - 12.4 |

IC50 values represent the concentration required for 50% inhibition of cell proliferation.[4]

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

| Xenograft Model | EGFR Mutation | This compound Dose (mg/kg/day) | Tumor Growth Inhibition (%) |

| H1975 | L858R/T790M | 3 | 87 |

| H1975 | L858R/T790M | 10 | 90 |

| PC9 | Del19 | Not specified | Near complete |

| Patient-Derived (Del19) | Del19 | Not specified | 87.5 |

Tumor growth inhibition is compared to vehicle control.[4]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound's pharmacodynamics.

Western Blot Analysis for Protein Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins (AKT and ERK).

Methodology:

-

Cell Culture and Treatment: EGFR-mutant NSCLC cell lines (e.g., H1975, PC9) are cultured in appropriate media. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 2 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (e.g., pY1068), phosphorylated AKT (e.g., pS473), phosphorylated ERK (e.g., pT202/Y204), and their respective total protein counterparts. Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

Objective: To determine the inhibitory effect of this compound on the proliferation of EGFR-mutant cancer cells.

Methodology:

-

Cell Seeding: Cells (e.g., Ba/F3 cells engineered to express mutant EGFR or NSCLC cell lines) are seeded into 96-well plates at a predetermined density.

-

Drug Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound or other EGFR-TKIs for a prolonged period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter-Glo® luminescent cell viability assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Tumor Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or intracranially injected with EGFR-mutant human NSCLC cells (e.g., H1975) or patient-derived tumor fragments.

-

Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at various doses daily, while the control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

-

Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the this compound-treated groups to the control group. Tumor growth inhibition (TGI) is calculated at the end of the study.

Visualizing Signaling Pathways and Workflows

This compound's Impact on EGFR Signaling

Caption: this compound inhibits mutant EGFR, blocking PI3K/AKT and MAPK/ERK pathways.

Experimental Workflow for In Vitro Analysis

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound: a novel EGFR-TKI therapy for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Action [jnjmedicalconnect.com]

- 5. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. This compound | C30H34N8O3 | CID 121269225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structural Basis for Inhibition of Mutant EGFR with this compound (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Pharmacokinetic Profile of Lazertinib: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazertinib (YH25448, Leclaza®) is a third-generation, oral, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that potently and selectively targets both EGFR-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] This selectivity profile suggests a favorable therapeutic window with potentially reduced side effects compared to earlier-generation EGFR-TKIs. Understanding the pharmacokinetic (PK) properties of this compound in preclinical animal models is crucial for predicting its behavior in humans and for designing effective clinical trials. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic data for this compound in animal studies, details relevant experimental methodologies, and visualizes key pathways and processes.

Core Pharmacokinetic Parameters in Animal Models

While extensive quantitative pharmacokinetic data from in vivo animal studies of this compound are not widely available in the public domain, preclinical studies in rats and dogs were foundational in determining the starting dose for first-in-human clinical trials.[3] The following tables summarize the available data on this compound's distribution and efficacy in various animal models.

Table 1: Brain Penetration of this compound in Animal Models

| Animal Model | Parameter | Value | Reference |

| Mouse | Kp,uu,brain (Unbound brain-to-plasma partition coefficient) | 0.29 | [4] |

| Rat | Kp,uu,brain (Unbound brain-to-plasma partition coefficient) | 0.087 | [4] |

| Cynomolgus Macaque | KP (Brain-to-plasma partition coefficient) | 0.97 | [4] |

Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models

| Model | Treatment | Tumor Growth Suppression | Reference |

| H1975 (L858R/T790M) Xenograft | 3 mg/kg, once daily for 13 days | 86.85% | [4] |

| YHIM-1009 (exon19del) Xenograft | 25 mg/kg, once daily for 20 days | 87.5% | [4] |

| H1975 Tumor-bearing Mice | 10 mg/kg, once daily | Near-complete tumor regression (90%) | [2] |

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Based on human studies, which can provide insights into the expected profile in animal models, this compound is orally administered.[1] Following a single oral dose of radiolabeled this compound in humans, approximately 86% of the dose was recovered in feces (<5% as unchanged drug) and 4% in urine (<0.2% as unchanged drug), indicating that fecal excretion is the primary route of elimination.[5]

In vitro studies have shown that this compound is primarily metabolized by glutathione (GSH) conjugation, mediated by glutathione S-transferase M1 (GSTM1), with a minor contribution from cytochrome P450 3A4 (CYP3A4).[5]

Experimental Protocols

Detailed experimental protocols for the in vivo pharmacokinetic studies of this compound in animal models are not publicly available. However, based on standard practices for similar tyrosine kinase inhibitors, the following methodologies are likely to have been employed.

General In Vivo Pharmacokinetic Study Design

A typical experimental workflow for assessing the pharmacokinetics of an orally administered drug like this compound in rodents is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bktimes.net [bktimes.net]

- 4. This compound: breaking the mold of third-generation EGFR inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00800F [pubs.rsc.org]

- 5. go.drugbank.com [go.drugbank.com]

Lazertinib's Preclinical Blood-Brain Barrier Penetration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data regarding the blood-brain barrier (BBB) penetration of Lazertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound is designed to target sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC), with a notable efficacy in treating brain metastases.[1][2] This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental pathways.

Quantitative Data on Blood-Brain Barrier Penetration

This compound has demonstrated significant penetration of the blood-brain barrier in preclinical and clinical studies, a critical attribute for an EGFR-TKI intended to treat NSCLC with central nervous system (CNS) metastases.[3][4] The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Brain-to-Plasma Concentration Ratios of this compound

| Animal Model | Cell Line (Intracranial) | Dose (mg/kg) | Brain-to-Plasma Ratio | Intracranial Tumor-to-Plasma Ratio | Intracranial Tumor-to-Brain Ratio | Reference |

| Mouse | H1975 | 10 | 0.9 | 7.0 | 7.9 | [5] |

Table 2: Cerebrospinal Fluid (CSF) Penetration of this compound in Clinical Studies

| Study Population | CSF Penetration Rate (%) | Metabolite (YH26334) CSF Penetration Rate (%) | Reference |

| EGFR M+ NSCLC with CNS Metastases | 46.2 | 33.1 | [6] |

Experimental Protocols

Detailed experimental protocols for the preclinical assessment of this compound's BBB penetration are not fully available in the public domain. However, based on the published literature, the following methodologies are representative of the approaches used in such studies.

In Vivo Intracranial Xenograft Model

This model is crucial for evaluating the efficacy of anti-cancer agents against brain metastases and assessing their ability to cross the BBB.

Objective: To establish an intracranial tumor model to evaluate the brain and tumor distribution of this compound.

Materials:

-

Cell Line: H1975 human NSCLC cell line, which harbors the L858R and T790M EGFR mutations.

-

Animals: Immunocompromised mice (e.g., BALB/c nude mice), typically 6-8 weeks old.

-

Reagents: Cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), antibiotics, Matrigel, anesthesia (e.g., isoflurane), and this compound formulation.

-

Equipment: Stereotaxic apparatus, micro-syringe pump, animal imaging system (e.g., bioluminescence or MRI).

Procedure:

-

Cell Culture: H1975 cells are cultured in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Animal Acclimatization: Mice are acclimatized for at least one week before the experiment with access to food and water ad libitum.

-

Intracranial Injection:

-

Mice are anesthetized using isoflurane.

-

The head is fixed in a stereotaxic frame.

-

A small burr hole is drilled in the skull at a predetermined coordinate (e.g., 2 mm posterior and 2 mm lateral to the bregma).

-

A suspension of H1975 cells (e.g., 5 x 10^5 cells in 5 µL of a 1:1 mixture of PBS and Matrigel) is injected into the brain parenchyma at a specific depth (e.g., 3 mm) using a micro-syringe pump at a slow and controlled rate.

-

The needle is left in place for a few minutes to prevent reflux before being slowly withdrawn. The burr hole is sealed with bone wax, and the incision is sutured.

-

-

Tumor Growth Monitoring: Tumor growth is monitored using a non-invasive imaging modality such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

-

This compound Administration: Once tumors are established, mice are randomized into vehicle control and treatment groups. This compound is administered orally at the desired dose (e.g., 10 mg/kg).

-

Sample Collection and Analysis: At specified time points after the final dose, blood is collected via cardiac puncture, and the brain is perfused and harvested. The brain is dissected to separate the tumor from the surrounding normal brain tissue. Plasma is separated from the blood. The concentrations of this compound in plasma, brain tissue, and tumor tissue are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Blood-Brain Barrier Permeability Assay

In vitro models are utilized to assess the passive permeability and the potential for active transport of a compound across the BBB.

Objective: To determine the permeability of this compound across a cell monolayer simulating the BBB.

Materials:

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells, often transfected with human efflux transporters like P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP).

-

Reagents: Cell culture medium (e.g., DMEM), FBS, antibiotics, Transwell inserts, test compound (this compound), and control compounds with known permeability.

-

Equipment: Cell culture incubator, plate reader or LC-MS/MS system.

Procedure:

-

Cell Seeding: MDCK cells are seeded onto the apical side of Transwell inserts and cultured until a confluent monolayer is formed, which is confirmed by measuring the trans-endothelial electrical resistance (TEER).

-

Permeability Assay:

-

The culture medium is replaced with a transport buffer.

-

This compound is added to the apical (A) chamber (to measure A-to-B permeability) or the basolateral (B) chamber (to measure B-to-A permeability).

-

Samples are taken from the receiver chamber at various time points.

-

-

Quantification: The concentration of this compound in the collected samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess if the compound is a substrate of efflux transporters.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound's preclinical evaluation.

EGFR Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the EGFR signaling cascade.

Experimental Workflow for In Vivo BBB Penetration Study

Caption: Workflow for in vivo BBB penetration assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. youtube.com [youtube.com]

- 4. Efficacy of this compound for symptomatic or asymptomatic brain metastases in treatment‐naive patients with advanced EGFR mutation‐positive non‐small cell lung cancer: Protocol of an open‐label, single‐arm phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intracardiac Injection Mouse Model to Study Cancer Cell Dormancy in Brain Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Lazertinib: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazertinib (YH25448), marketed as LECLAZA®, is an oral, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed by Yuhan Corporation and Janssen Biotech to address the challenges of treating non-small cell lung cancer (NSCLC) harboring EGFR mutations.[2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound, intended for professionals in the field of oncology and drug development.

Discovery and Rationale

The development of this compound was a deliberate effort to improve upon earlier generations of EGFR TKIs, including the third-generation inhibitor osimertinib.[4] The primary challenge with first- and second-generation TKIs was the near-inevitable development of resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[1]

This compound was designed with two key objectives:

-

Potent and Selective Inhibition: To potently inhibit the activity of EGFR kinases with both primary sensitizing mutations (Exon 19 deletions [Ex19del] and L858R substitution) and the T790M resistance mutation.[1]

-

Wild-Type Sparing and CNS Penetration: To exhibit minimal activity against wild-type (WT) EGFR, thereby predicting a more favorable safety profile with fewer off-target toxicities (e.g., rash and diarrhea), and to effectively cross the blood-brain barrier (BBB) to treat and prevent brain metastases, a common site of disease progression.[5][6][7]

The chemical structure of this compound is distinct from osimertinib, notably featuring a substituted pyrazole group.[8] Insights from the original composition of matter patent (WO2016060443A2) reveal that extensive structure-activity relationship (SAR) studies were conducted. These studies demonstrated that the combination of a hydrophobic phenyl group and a hydrophilic amine substituent on the pyrazole ring was critical for achieving high potency and selectivity for mutant EGFR.[5][9]

Mechanism of Action

This compound exerts its therapeutic effect through the irreversible inhibition of mutant EGFR. It forms a covalent bond with the Cys797 residue within the ATP-binding site of the EGFR kinase domain.[7][10] This irreversible binding effectively blocks the autophosphorylation of the EGFR kinase and prevents the activation of downstream signaling cascades critical for tumor cell proliferation, survival, and metastasis, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[10][11] By halting these signals, this compound induces apoptosis (programmed cell death) in EGFR-mutant lung cancer cells.[10]

Preclinical Development

In Vitro Studies

Enzyme Inhibition Assays: this compound demonstrated potent and selective inhibition of mutant EGFR kinase activity. In cell-free kinase assays, it showed low nanomolar IC50 values against EGFR single and double mutations, while being significantly less potent against WT EGFR and other kinases like HER2 and HER4.[5][12]

Table 1: In Vitro Kinase Inhibition (IC50, nM)

| Target Kinase | This compound IC50 (nM) | Reference(s) |

|---|---|---|

| EGFR Ex19del | 5.0 | [12] |

| EGFR L858R | 20.6 | [12] |

| EGFR T790M | 1.7 - 20.6 | [5] |

| EGFR Ex19del/T790M | 1.7 | [12] |

| EGFR L858R/T790M | 2.0 | [12] |

| EGFR Wild-Type | 76 | [12] |

| HER2 Wild-Type | 133 |[13] |

Cell-Based Assays: In cell proliferation assays, this compound effectively inhibited the growth of NSCLC cell lines harboring EGFR mutations. The 50% growth inhibition (GI50) values were in the low nanomolar range for mutant cell lines (e.g., PC-9 [Ex19del] and NCI-H1975 [L858R/T790M]), while being substantially higher for cells with WT EGFR, confirming its mutant selectivity.[12] Furthermore, Western blot analyses confirmed that this compound treatment led to a dose-dependent reduction in the phosphorylation of EGFR and its downstream effectors, AKT and ERK, in mutant cell lines.[10][14]

Table 2: In Vitro Cell Proliferation Inhibition (GI50, nM)

| Cell Line | EGFR Mutation Status | This compound GI50 (nM) | Reference(s) |

|---|---|---|---|

| PC-9 | Ex19del | 5 | [12] |

| NCI-H1975 | L858R/T790M | 6 | [12] |

| H2073 | Wild-Type | 711 |[12] |

In Vivo Studies

Xenograft Models: this compound demonstrated significant anti-tumor activity in various in vivo models. In mice bearing subcutaneous patient-derived xenografts (PDX) or cell line-derived xenografts (CDX) of EGFR-mutant NSCLC, oral administration of this compound resulted in dose-dependent tumor regression.[10][15]

CNS Metastasis Models: A key differentiator for this compound is its high degree of BBB penetration.[5] In mouse models where human NSCLC cells were implanted intracranially, this compound treatment led to significant inhibition of brain tumor growth and prolonged survival compared to control groups and even other EGFR TKIs.[5][6][9] This preclinical evidence was a strong indicator of its potential clinical efficacy against CNS metastases.

Experimental Protocols

Kinase Inhibition Assay (Time-Resolved FRET):

-

Principle: Measures the inhibitory effect of the compound on the phosphorylation of a peptide substrate by a specific EGFR kinase (WT or mutant variants).

-

Methodology: Recombinant EGFR enzymes, a ULight-poly-GT peptide substrate, ATP, and serially diluted this compound were combined in a kinase assay buffer (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 2mM DTT, 0.01% Tween-20). The reaction was incubated at room temperature for 1 hour and stopped with EDTA. The amount of phosphorylated substrate was quantified using TR-FRET technology. IC50 values were calculated from dose-response curves.[1]

Cell Proliferation Assay (e.g., CellTiter-Glo®):

-

Principle: Measures cell viability by quantifying ATP, an indicator of metabolically active cells.

-

Methodology: NSCLC cells (e.g., PC-9, NCI-H1975) were seeded in 96-well plates. After cell attachment, they were treated with various concentrations of this compound for 72 hours. The CellTiter-Glo® reagent was then added, and luminescence was measured. GI50 values were determined by plotting cell viability against drug concentration.[1]

Western Blot for EGFR Phosphorylation:

-

Principle: Detects the levels of specific proteins (total and phosphorylated forms) to assess the inhibition of signaling pathways.

-

Methodology: H1975 cells were treated with dose-escalating concentrations of this compound for 2 hours. Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated EGFR (e.g., pY1068) and total EGFR. A secondary antibody conjugated to HRP was used for detection via chemiluminescence.[13][14]

Patient-Derived Xenograft (PDX) Model:

-

Principle: Evaluates the in vivo efficacy of a drug on human tumors grown in immunodeficient mice.

-

Methodology: Tumor fragments from an NSCLC patient are surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NSG mice). Once tumors reach a specified volume (e.g., 50-100 mm³), mice are randomized into treatment (this compound, p.o., daily) and vehicle control groups. Tumor volume is measured regularly with calipers. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.[16][17]

Clinical Development and Efficacy

This compound has been evaluated in several pivotal clinical trials that have established its efficacy and safety profile.

Phase I/II Study (LASER201 / NCT03046992)

This first-in-human study evaluated this compound in patients with advanced EGFR-mutant NSCLC who had progressed on prior EGFR TKIs. The recommended Phase 2 dose was established at 240 mg once daily.[18]

-

Second-Line T790M-Positive Cohort: In 76 patients with confirmed T790M mutation, this compound demonstrated robust and durable responses.[19]

-

First-Line Cohort: A cohort of 43 treatment-naïve patients was also evaluated.[14][20]

Table 3: Key Efficacy Results from LASER201 Trial

| Endpoint | 2nd-Line T790M+ (n=76) | 1st-Line (n=43) | Reference(s) |

|---|---|---|---|

| ORR | 55.3% | 70.0% | [19][20] |

| Median PFS | 11.1 months | 24.6 months | [19][20] |

| Median DoR | 17.7 months | 23.5 months | [20][21] |

| Median OS | 38.9 months | Not Estimable | [14][22][23] |

| Intracranial ORR | 85.7% (n=7) | Not specified |[19] |

Phase III Study (LASER301 / NCT04248829)

This randomized, double-blind study compared this compound to the first-generation TKI Gefitinib as a first-line treatment for 393 patients with EGFR-mutant advanced NSCLC.[24][25]

-

Primary Endpoint: this compound met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to Gefitinib.[26] The PFS benefit was consistent across all predefined subgroups, including in patients with CNS metastases at baseline.[24]

Table 4: Key Efficacy Results from LASER301 Trial (this compound vs. Gefitinib)

| Endpoint | This compound | Gefitinib | Hazard Ratio (95% CI) | Reference(s) |

|---|---|---|---|---|

| Median PFS | 20.6 months | 9.7 months | 0.45 (0.34 - 0.58) | [24][26] |

| ORR | 76% | 76% | - | [24][26] |

| Median DoR | 19.4 months | 8.3 months | - | [24][26] |

| 18-month OS Rate | 80% | 72% | 0.74 (0.51 - 1.08) |[25] |

Phase III Study (MARIPOSA / NCT04487080)

This landmark trial evaluated this compound in combination with amivantamab (an EGFR-MET bispecific antibody) against osimertinib monotherapy in the first-line setting for over 1,000 patients with EGFR-mutant NSCLC.[10][21]

-

Primary Endpoint: The combination of amivantamab and this compound significantly improved PFS compared to osimertinib, establishing a new standard-of-care option in this setting.[27] This combination therapy received FDA approval in August 2024.[5][28]

Table 5: Key Efficacy Results from MARIPOSA Trial (Amivantamab + this compound vs. Osimertinib)

| Endpoint | Amivantamab + this compound | Osimertinib | Hazard Ratio (95% CI) | Reference(s) |

|---|

| Median PFS | 23.7 months | 16.6 months | 0.70 (0.58 - 0.85) |[27] |

Mechanisms of Resistance to this compound

As with other third-generation EGFR TKIs, acquired resistance to this compound eventually develops. Studies utilizing circulating tumor DNA (ctDNA) from patients progressing on this compound have identified several resistance mechanisms.

-

On-Target Resistance: The most common on-target mechanism is the acquisition of a tertiary EGFR C797S mutation, which is located at the covalent binding site of the drug, thereby preventing irreversible inhibition.[25][29]

-

Off-Target Resistance: These mechanisms involve the activation of bypass signaling pathways. The most frequently observed include:

-

T790M Loss: In patients initially treated for T790M-positive disease, the loss of the T790M clone is also a common finding at the time of progression.[29]

The spectrum of resistance mechanisms is broadly similar to that seen with osimertinib, though with some differences in frequency, highlighting the complex clonal evolution under the selective pressure of targeted therapy.[29]

Conclusion

This compound is a potent, selective, and CNS-penetrant third-generation EGFR TKI that has demonstrated significant clinical benefit for patients with EGFR-mutant NSCLC. Its development, from rational design based on SAR studies to successful Phase III trials, represents a significant advancement in the field. As a monotherapy, it has proven superior to first-generation TKIs, and in combination with amivantamab, it has surpassed the efficacy of osimertinib in the first-line setting. Ongoing research continues to explore its role in various clinical scenarios and to develop strategies to overcome the inevitable challenge of acquired resistance.

References

- 1. glpbio.com [glpbio.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Yuhan licences lung cancer asset to Janssen in $1.25bn deal [pharmaceutical-technology.com]

- 4. This compound improves the efficacy of chemotherapeutic drugs in ABCB1 or ABCG2 overexpression cancer cells in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: breaking the mold of third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase II, multicenter study of this compound as consolidation therapy in patients with locally advanced, unresectable, EGFR mutation‐positive non‐small cell lung cancer (stage III) who have not progressed following definitive, platinum‐based, chemoradiation therapy (PLATINUM trial) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The potential of this compound and amivantamab combination therapy as a treatment strategy for uncommon EGFR-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. MARIPOSA: phase 3 study of first-line amivantamab + this compound versus osimertinib in EGFR-mutant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Yuhan secures US patent for lung cancer drug this compound, blocking copycats < Pharma < Article - KBR [koreabiomed.com]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Structural Basis for Inhibition of Mutant EGFR with this compound (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 18. This compound in patients with EGFR mutation-positive advanced non-small-cell lung cancer: results from the dose escalation and dose expansion parts of a first-in-human, open-label, multicentre, phase 1-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Phase 1/2 Study of this compound 240 mg in Patients With Advanced EGFR T790M-Positive NSCLC After Previous EGFR Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound as a frontline treatment in patients with EGFR-mutated advanced non-small cell lung cancer: Long-term follow-up results from LASER201 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. hra.nhs.uk [hra.nhs.uk]

- 22. NCT04487080 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]

- 23. Overall Survival with Amivantamab-Lazertinib in EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ascopubs.org [ascopubs.org]

- 25. ascopubs.org [ascopubs.org]

- 26. “this compound's meticulous patent strategy which only the patent attorneys can see” : kyoyeonip [en.kyoyeonip.com]

- 27. US20240270733A1 - Hydrate form of this compound mesylate, preparation method thereof and use thereof - Google Patents [patents.google.com]

- 28. snu.elsevierpure.com [snu.elsevierpure.com]

- 29. ClinicalTrials.gov [clinicaltrials.gov]

Lazertinib as a third-generation irreversible EGFR TKI

An In-depth Technical Guide to Lazertinib: A Third-Generation Irreversible EGFR TKI

Introduction

This compound (YH-25448, JNJ-73841937) is an oral, potent, brain-penetrant, and irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR mutations that confer sensitivity to TKIs, such as exon 19 deletions (del19) and the L858R point mutation, as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2][3] The T790M mutation is the most common mechanism of acquired resistance, accounting for 50-60% of cases in patients who progress on first- or second-generation EGFR-TKIs.[2][4] this compound's high selectivity and ability to cross the blood-brain barrier address key unmet needs in the treatment of non-small cell lung cancer (NSCLC).[4][5] In January 2021, this compound (brand name Leclaza™) was approved in South Korea for the treatment of patients with locally advanced or metastatic NSCLC with the EGFR T790M mutation who have progressed on prior EGFR TKI therapy.[1][2]

Mechanism of Action and Structural Basis

This compound functions by irreversibly inhibiting the kinase activity of mutant EGFR.[6] This is achieved through the formation of a covalent bond with the Cys797 residue located in the ATP-binding site of the EGFR kinase domain.[2][3] This irreversible binding blocks downstream signaling cascades, including the phosphorylation of EGFR, AKT, and ERK, which ultimately inhibits cancer cell proliferation and induces apoptosis.[2][5][6]

The chemical structure of this compound is distinguished from other third-generation TKIs like osimertinib by its substituted pyrazole moiety.[7][8] This distinctive group, featuring a hydrophobic phenyl and a hydrophilic amine, facilitates both van der Waals interactions and hydrogen bonds within the EGFR kinase domain.[8][9][10] These interactions are crucial for its high selectivity for T790M-mutant EGFR, leading to a wider therapeutic index and potentially fewer off-target toxicities, such as skin-related adverse events, compared to other TKIs.[3][4]

Preclinical Profile

In Vitro Activity

This compound has demonstrated potent inhibitory activity against various EGFR mutations in cell-free kinase assays and cell-based viability assays.[2] It shows high selectivity for sensitizing and T790M mutations over wild-type EGFR, suggesting a favorable safety profile.[2][3]

| EGFR Mutation | Assay Type | This compound IC₅₀ (nmol/L) | Osimertinib IC₅₀ (nmol/L) | Gefitinib IC₅₀ (nmol/L) |

| Del19 | Cell Viability (Ba/F3) | 3.3 | 3.5 | 10.2 |

| L858R | Cell Viability (Ba/F3) | 5.4 | 4.3 | 25.4 |

| Del19/T790M | Cell Viability (Ba/F3) | 3.3 | 3.7 | 7625.2 |

| L858R/T790M | Cell Viability (Ba/F3) | 5.7 | 4.2 | >10000 |

| WT EGFR | Cell Viability (Ba/F3) | 722.7 | 519.1 | 114.5 |

| Del19 | Kinase Inhibition | 1.7 | - | - |

| L858R | Kinase Inhibition | 2.1 | - | - |

| T790M | Kinase Inhibition | 20.6 | - | - |

| WT EGFR | Kinase Inhibition | 60 | 20 | - |

| Source: Data compiled from preclinical studies.[2][3] |

In Vivo Activity

In vivo studies using mouse xenograft models have confirmed this compound's potent anti-tumor activity. In H1975 tumor-bearing mice (harboring L858R/T790M mutations), this compound demonstrated superior tumor regression compared to osimertinib.[2][3] At a dose of 10 mg/kg, which is clinically equivalent to 240 mg once daily, this compound achieved near-complete tumor regression (90%).[2][3]

Crucially, this compound has shown excellent penetration of the blood-brain barrier.[4] In mouse models with intracranial tumors, the relative exposure ratios of intracranial tumor-to-plasma and intracranial tumor-to-brain were 7.0 and 7.9, respectively.[2] This suggests this compound can effectively inhibit tumor growth within the central nervous system (CNS), a common site for metastasis in NSCLC patients.[2][4]

Clinical Efficacy and Safety

This compound has been evaluated in several clinical trials, demonstrating significant efficacy and a manageable safety profile.

LASER201 (Phase I/II Study)

This study evaluated this compound in patients with advanced EGFR T790M-positive NSCLC who had progressed on previous EGFR TKIs.[11]

| Endpoint | This compound 240 mg (n=76) |

| Objective Response Rate (ORR) | 55.3% (95% CI: 44.1-66.4) |

| Disease Control Rate (DCR) | 89.5% (95% CI: 82.6-96.4) |

| Median Progression-Free Survival (PFS) | 11.1 months (95% CI: 5.5-16.4) |

| Median Duration of Response (DoR) | 13.8 months (95% CI: 9.6-NR) |

| Intracranial ORR (n=7) | 85.7% (95% CI: 59.8-100.0) |

| Source: Data from the LASER201 study.[11][12] |

The most common treatment-emergent adverse events (TEAEs) were rash (37.2%), pruritus (34.6%), and paresthesia (33.3%), which were mostly mild to moderate in severity.[11]

LASER301 (Phase III Study)

This global, randomized study compared this compound with gefitinib as a first-line treatment for patients with EGFR-mutated advanced NSCLC.[4]

| Endpoint | This compound (n=196) | Gefitinib (n=197) | Hazard Ratio (HR) |

| Median Progression-Free Survival (PFS) | 20.6 months | 9.7 months | 0.45 (95% CI: 0.34-0.58; P < .001) |

| Objective Response Rate (ORR) | 76% | 76% | - |

| Median Duration of Response (DoR) | 19.4 months | 8.3 months | - |

| 18-Month Survival Rate | 80% | 72% | 0.74 (95% CI: 0.51-1.08) |

| Source: Data from the LASER301 study.[4][13] |

This compound demonstrated a statistically significant and clinically meaningful improvement in PFS compared to gefitinib.[4][13] The safety profile was consistent with previous reports, with paresthesia being a distinctive but manageable adverse event.[4]

Mechanisms of Resistance

As with other targeted therapies, acquired resistance to this compound eventually develops. Understanding these mechanisms is crucial for developing subsequent treatment strategies.

-

On-Target Resistance : The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, which is located at the covalent binding site for irreversible TKIs.[14][15] The C797S mutation prevents this compound from forming its covalent bond, thereby restoring kinase activity.[15]

-

Off-Target Resistance :

-

T790M Loss : A significant portion of patients develop resistance through the loss of the T790M mutation, suggesting clonal evolution under the selective pressure of the drug.[11][14][16]

-

Bypass Pathway Activation : Activation of alternative signaling pathways can bypass the need for EGFR signaling. This includes gene amplifications in MET, ERBB2 (HER2), CCNE1, and alterations in the PI3K/AKT pathway (e.g., PIK3CA mutations).[14]

-

Experimental Protocols

Cell-Free Kinase Inhibition Assay (TR-FRET)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various EGFR kinase domains.

-

Objective : To measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant EGFR proteins.

-

Methodology : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used.[17]

-

Materials :

-